N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinazoline core fused with a thioacetamide moiety. The structure includes a 3-chlorophenyl group attached to the acetamide nitrogen and a phenethyl substituent at position 4 of the triazoloquinazoline ring. This compound is synthesized via cyclization reactions involving thiosemicarbazide precursors, analogous to methods described for related triazoloquinazoline derivatives . Characterization typically employs IR, $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and mass spectrometry to confirm the presence of functional groups such as the thioacetamide (-NHC=S) linkage and the quinazolinone carbonyl (C=O) .
Properties
CAS No. |
1111151-43-9 |
|---|---|
Molecular Formula |
C25H20ClN5O2S |
Molecular Weight |
489.98 |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32) |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including synthesized data, case studies, and structural analyses.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chlorophenyl group and a quinazolinone derivative linked through a thioacetamide moiety. The synthesis typically involves multi-step organic reactions, including the use of reagents such as acetonitrile and potassium carbonate to facilitate the formation of the desired product from simpler precursors .
Biological Activity
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. For instance:
- Cell Cycle Arrest : Research indicates that derivatives can induce cell cycle arrest at the G1 phase in HCT116 colorectal cancer cells. This effect is associated with alterations in the expression levels of key regulatory proteins such as p53 and Bcl-2 .
- Apoptosis Induction : The compound has demonstrated the ability to significantly increase apoptotic cell populations, suggesting its potential as an effective anticancer agent. This is supported by molecular docking studies that elucidate its binding affinity to target enzymes involved in cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cell Cycle Arrest | G1 phase arrest in HCT116 cells | |
| Apoptosis Induction | Increased apoptotic cells | |
| Cytotoxicity Profile | Safe cytotoxic profile in preliminary studies |
Case Studies
Case Study 1: Quinazolinone Derivatives
A study focusing on quinazolinone derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The research emphasized structure–activity relationships (SAR) that guided the modification of these compounds to enhance their biological efficacy while minimizing toxicity .
Case Study 2: Molecular Docking Analysis
Molecular docking simulations revealed that the compound binds effectively to specific targets associated with cancer cell proliferation. These studies provide insights into the molecular mechanisms underlying its anticancer effects and suggest avenues for further drug development targeting similar pathways .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise as an antitumor agent . Research indicates that derivatives of the triazoloquinazoline scaffold can inhibit specific kinases, such as polo-like kinase 1 (Plk1), which is crucial in cancer cell proliferation and survival. Inhibitors targeting Plk1 have been linked to reduced tumor growth in various cancer models .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that compounds derived from the triazoloquinazoline scaffold showed a dose-dependent reduction in cell viability. The research highlighted that the compound's ability to inhibit Plk1 resulted in significant apoptosis in cancer cells compared to controls .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of similar compounds revealed effective inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, showcasing the compound's versatility beyond anticancer applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Core Heterocyclic Systems
- Triazolo[4,3-a]quinazoline Derivatives: The target compound shares its core with derivatives like methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (), which features a methyl group at position 4 and a methylbutanoate ester substituent. Key differences include the phenethyl group in the target compound versus smaller alkyl/ester groups in analogs . Imidazo[1,5-a]quinazoline:
- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () replaces the triazole ring with an imidazole fused to quinazoline. This structural shift impacts electronic properties and tautomer stability, as confirmed by DFT-NMR analysis .
Substituent Modifications
- Aryl Groups :
- The 3-chlorophenyl group in the target compound contrasts with fluorophenyl (e.g., 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide, ) and unsubstituted phenyl moieties in analogs. Halogen substituents influence lipophilicity and receptor binding .
- Thioacetamide Linkages :
Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
